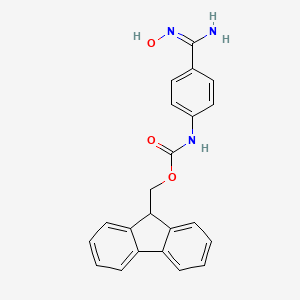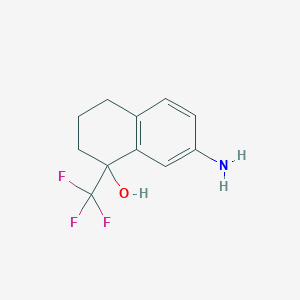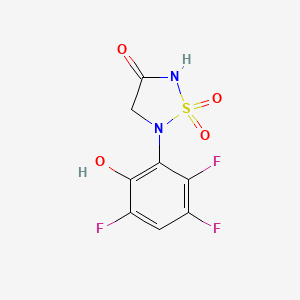
1,2,5-Thiadiazolidin-3-one,5-(2,3,5-trifluoro-6-hydroxyphenyl)-,1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Thiadiazolidin-3-one,5-(2,3,5-trifluoro-6-hydroxyphenyl)-,1,1-dioxide is a synthetic organic compound that belongs to the class of thiadiazolidinones These compounds are characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Thiadiazolidin-3-one,5-(2,3,5-trifluoro-6-hydroxyphenyl)-,1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of Thiosemicarbazides: Thiosemicarbazides can be cyclized with appropriate aldehydes or ketones in the presence of oxidizing agents to form the thiadiazolidinone ring.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (e.g., 80-120°C) and may require catalysts like Lewis acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Thiadiazolidin-3-one,5-(2,3,5-trifluoro-6-hydroxyphenyl)-,1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide).
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Thiols and Amines: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,2,5-Thiadiazolidin-3-one,5-(2,3,5-trifluoro-6-hydroxyphenyl)-,1,1-dioxide would depend on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It could modulate signaling pathways, inhibit enzyme activity, or alter gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Thiadiazolidin-3-one Derivatives: Compounds with similar core structures but different substituents.
Trifluoromethyl-Substituted Compounds: Molecules containing trifluoromethyl groups that impart unique chemical properties.
Uniqueness
Structural Features: The combination of the thiadiazolidinone ring with trifluoromethyl and hydroxyphenyl groups makes this compound unique.
Chemical Properties: Enhanced stability, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H5F3N2O4S |
|---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
1,1-dioxo-5-(2,3,5-trifluoro-6-hydroxyphenyl)-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C8H5F3N2O4S/c9-3-1-4(10)8(15)7(6(3)11)13-2-5(14)12-18(13,16)17/h1,15H,2H2,(H,12,14) |
InChI Key |
JTFXLNNZDNTUPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NS(=O)(=O)N1C2=C(C(=CC(=C2F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide](/img/structure/B12640336.png)
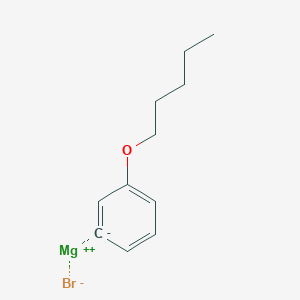
![4-Chloro-6,7-dimethoxy-2-[2-(pyridin-3-yl)ethenyl]quinazoline](/img/structure/B12640342.png)
![N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide](/img/structure/B12640343.png)
![5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B12640349.png)
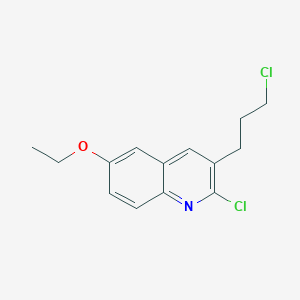
![(6R)-6-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12640364.png)
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(4-pyridinyl)-2-furanyl]Methylene]-](/img/structure/B12640369.png)
![2-(4-Fluorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12640377.png)


![[4-[(11S,12R,16S)-11-(4-chlorobenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B12640389.png)
